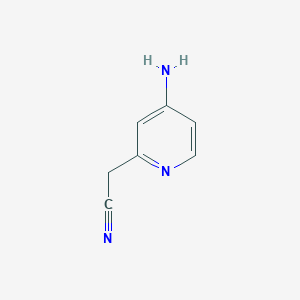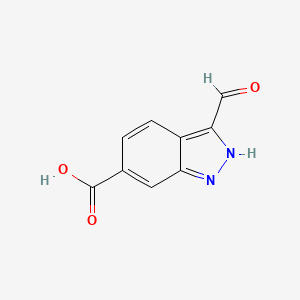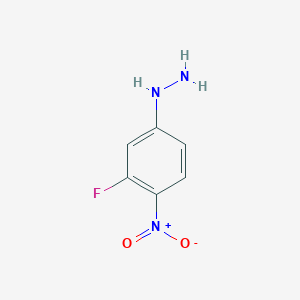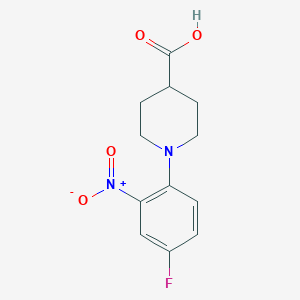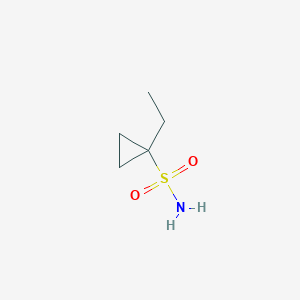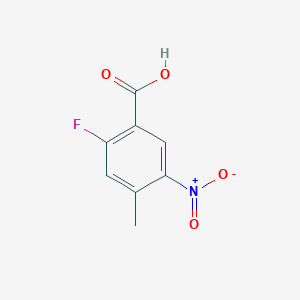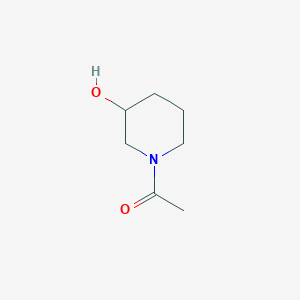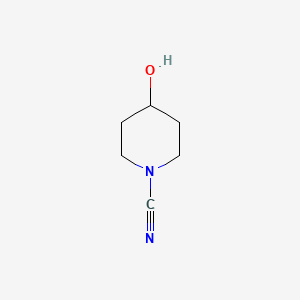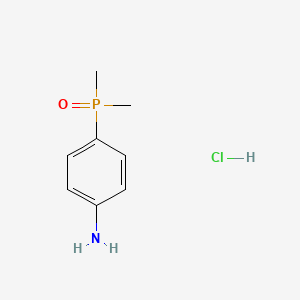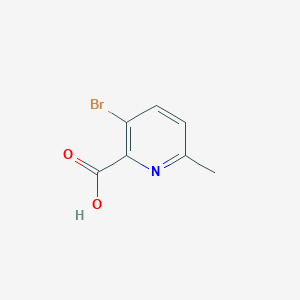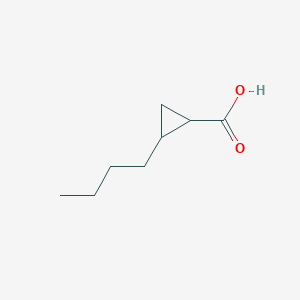
2-Butylcyclopropanecarboxylic acid
Overview
Description
2-Butylcyclopropanecarboxylic acid is a cyclopropane derivative that is of interest in various fields of chemistry and biology due to its unique structure and potential applications. While the provided papers do not directly discuss 2-butylcyclopropanecarboxylic acid, they do provide insights into the synthesis, molecular structure, and properties of related cyclopropane derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of cyclopropane derivatives is a topic of significant interest. For instance, the synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate was achieved through a Hofmann rearrangement mediated by trichloroisocyanuric acid, demonstrating the versatility of this method in accommodating various functional groups . Similarly, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid involved cyclopropanation followed by a series of reactions including Curtius rearrangement and oxidative cleavage . These methods could potentially be adapted for the synthesis of 2-butylcyclopropanecarboxylic acid by altering the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is crucial for their chemical behavior. The crystal and molecular structure of a derivative of 1-aminocyclopropanecarboxylic acid was determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and the presence of intermolecular hydrogen bonds . This information is valuable for predicting the behavior of 2-butylcyclopropanecarboxylic acid in a crystalline environment.
Chemical Reactions Analysis
Cyclopropane derivatives can undergo a variety of chemical reactions. The synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid involved iodocarbocyclization and azidation, among other steps . Additionally, the synthesis of 2,2-dialkyl-1-aminocyclopropanecarboxylic acids from α-chloro ketimines involved ring closure and hydrolytic conversion . These reactions highlight the reactivity of the cyclopropane ring and the potential transformations that 2-butylcyclopropanecarboxylic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For example, the crystal structure analysis of a chiral cyclic amino acid ester revealed a bicyclo[2.2.2]octane structure, which impacts its physical properties . The synthesis and resolution of 2,2-dimethylcyclopropane carboxylic acid discussed various synthesis routes and the importance of chirality, which is also relevant for understanding the properties of 2-butylcyclopropanecarboxylic acid .
Scientific Research Applications
Carboxylic acids are versatile organic compounds that have a wide range of applications in various scientific fields . Here are some general applications of carboxylic acids:
-
Organic Synthesis : Carboxylic acids play a crucial role in organic synthesis. They are involved in various organic reactions, such as substitution, elimination, oxidation, and coupling .
-
Nanotechnology : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
-
Polymers : In the field of polymers, carboxylic acids have applications as monomers, additives, catalysts, etc .
-
Medical Field : Carboxylic acids have various applications in the medical field. For example, some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced from fermentation and are applied in the food industry .
-
Pharmacy : Carboxylic acids are used in the synthesis of various pharmaceutical compounds .
-
Modification of Surfaces : Carboxylic acids are used for the modification of surfaces of nanoparticles and nanostructures, such as carbon nanotubes and graphene .
properties
IUPAC Name |
2-butylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-6-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITGHZCLHRJIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604072 | |
| Record name | 2-Butylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylcyclopropanecarboxylic acid | |
CAS RN |
13536-04-4 | |
| Record name | 2-Butylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)
![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)

